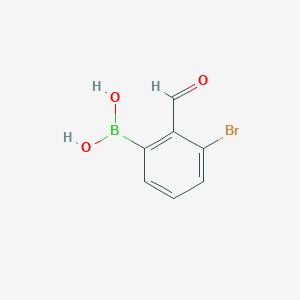

3-Bromo-2-formylphenylboronic acid

Description

Contextualization within Arylboronic Acid Chemistry

Significance of Arylboronic Acids as Versatile Synthetic Intermediates and Functional Molecules

Arylboronic acids, organic compounds bearing a B(OH)₂ group attached to an aromatic ring, are cornerstones of modern organic synthesis. wikipedia.orgborates.today Their prominence stems largely from their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction is one of the most efficient methods for creating carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including pharmaceuticals and functional materials. mdpi.com

Beyond the Suzuki coupling, arylboronic acids are valued for their stability, relatively low toxicity, and compatibility with a wide range of functional groups. borates.todaymdpi.com They act as mild Lewis acids and possess the unique ability to form reversible covalent complexes with diols, such as those found in sugars and other biologically relevant molecules. wikipedia.org This property has led to their use in the development of sensors for saccharide detection. wikipedia.orgborates.today Their applications extend to various other chemical transformations, including Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds, and as catalysts for reactions like dehydrative C-C bond formations. wikipedia.orgacs.org

Unique Reactivity and Structural Aspects of ortho-Formylphenylboronic Acids

Within the family of arylboronic acids, those with a formyl (aldehyde) group in the ortho position to the boronic acid exhibit distinct characteristics. The proximity of the carbonyl oxygen to the boron atom allows for a significant intramolecular interaction. nih.gov In aqueous solutions, 2-formylphenylboronic acid can exist in equilibrium with a cyclic tautomer, a benzoxaborole, which is a stable five-membered heterocyclic ring. nih.gov This intramolecular cyclization influences the compound's acidity and its binding properties. nih.gov

This unique structural feature has been exploited in various applications. For instance, ortho-carbonyl arylboronic acids are employed in biocompatible conjugation reactions, where the resulting iminoboronate adduct is stabilized by the intramolecular N–B interaction. marquette.edu Research has also explored the use of 2-formylphenylboronic acid derivatives in promoting cell migration, which is relevant to wound healing studies, and as potential enzyme inhibitors. marquette.eduresearchgate.net The aldehyde group itself can participate in further chemical transformations, adding another layer of synthetic utility. researchgate.net

Rationale for Dedicated Academic Research on 3-Bromo-2-formylphenylboronic Acid

The specific focus on this compound is driven by its identity as a trifunctional reagent. It synergistically combines the established reactivity of the phenylboronic acid core with the unique attributes of two distinct functional groups.

The rationale for its dedicated study can be summarized as follows:

Orthogonal Reactivity: The molecule possesses three reactive sites: the boronic acid, the aldehyde, and the carbon-bromine bond. The boronic acid is primed for Suzuki-type cross-coupling reactions. mdpi.com The aldehyde can undergo a vast range of reactions, such as reductive amination, Wittig reactions, and condensations. The bromo substituent serves as another key site for cross-coupling reactions, allowing for sequential and site-selective introduction of different molecular fragments.

Modulation of Properties: The electron-withdrawing nature of both the bromo and formyl groups influences the electronic properties of the aromatic ring and the reactivity of the boronic acid group. This electronic tuning can be crucial for optimizing reaction conditions and for the design of functional molecules with specific electronic or biological properties.

In essence, this compound is not just another arylboronic acid; it is a highly versatile synthetic building block that provides chemists with a powerful tool for constructing intricate molecular architectures.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 928048-12-8 | matrixscientific.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₇H₆BBrO₃ | matrixscientific.comsigmaaldrich.com |

| Molecular Weight | 228.84 g/mol | matrixscientific.comcymitquimica.com |

Properties

IUPAC Name |

(3-bromo-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEUTZBZXUBAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283457 | |

| Record name | B-(3-Bromo-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928048-12-8 | |

| Record name | B-(3-Bromo-2-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928048-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(3-Bromo-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural and Mechanistic Investigations of 3 Bromo 2 Formylphenylboronic Acid

Tautomeric Equilibria in 2-Formylphenylboronic Acid Systems

Tautomerism, the ready interconversion of structural isomers, is a critical phenomenon in the study of 2-formylphenylboronic acids. nih.govwikipedia.org This process typically involves the migration of a hydrogen atom, leading to distinct chemical species with different structural, physical, and spectroscopic properties. nih.govwikipedia.org In the context of 2-formylphenylboronic acid and its derivatives, the key tautomeric equilibrium involves the open-chain formylboronic acid and its cyclic counterpart, a lactol-like structure known as a benzoxaborole. researchgate.netresearchgate.net

2-Formylphenylboronic acids can undergo an intramolecular cyclization to form 1,3-dihydro-1,3-dihydroxybenzo[c] researchgate.netrsc.orgoxaboroles. researchgate.netresearchgate.net This rearrangement is a form of ring-chain tautomerism, where the open aldehyde form exists in equilibrium with the cyclic hemiacetal form. wikipedia.org The formation of these benzoxaborole structures is a significant aspect of their chemistry, influencing their reactivity and biological activity. researchgate.net The equilibrium between the open and cyclic forms can be influenced by various factors, including the solvent and the presence of substituents on the phenyl ring. researchgate.netresearchgate.net

The presence of ortho-substituents, such as a bromine atom at the 3-position relative to the boronic acid group, can significantly impact the tautomeric equilibrium. The electronic and steric nature of the substituent plays a crucial role. rsc.org For instance, electron-withdrawing groups can influence the electrophilicity of the formyl carbon and the acidity of the boronic acid protons, thereby affecting the position of the equilibrium. researchgate.net In the case of 3-bromo-2-formylphenylboronic acid, the inductive effect of the bromine atom is expected to influence the stability of the tautomeric forms. uc.pt The interplay of these substituent effects can shift the equilibrium towards either the open-chain or the cyclic benzoxaborole form. researchgate.netresearchgate.net

The existence and relative populations of the different tautomeric forms of 2-formylphenylboronic acids in solution can be investigated using various spectroscopic techniques.

Multinuclear NMR Spectroscopy: 1H, 11B, and 13C NMR spectroscopy are powerful tools for characterizing the tautomeric equilibrium. rsc.orgresearchgate.net In the 1H NMR spectrum, distinct signals for the aldehydic proton in the open-chain form and the methine proton in the cyclic form can often be observed and integrated to determine the tautomeric ratio. rsc.org The chemical shift of the 11B nucleus is particularly sensitive to the coordination environment of the boron atom, with tetrahedral boron in the cyclic form resonating at a different frequency than the trigonal boron in the open-chain form. researchgate.netnih.gov 17O NMR can also provide valuable insights into the structure and bonding of the different oxygen environments. rsc.org

FT-IR Spectroscopy: Infrared spectroscopy can distinguish between the tautomers by identifying the characteristic vibrational frequencies of the functional groups present in each form. The open-chain tautomer will exhibit a strong carbonyl (C=O) stretching band from the aldehyde group, typically in the region of 1680-1700 cm-1. rsc.org In the cyclic benzoxaborole form, this C=O band is absent, and instead, characteristic O-H stretching vibrations from the hydroxyl groups are prominent. rsc.org The B-O stretching vibrations can also provide structural information. rsc.org

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy can also be employed to study the tautomeric equilibrium. The different electronic structures of the open-chain aldehyde and the cyclic benzoxaborole result in distinct absorption spectra. Changes in the absorption maxima and molar absorptivity upon varying solvent polarity or temperature can provide information about the shift in the tautomeric equilibrium.

| Spectroscopic Technique | Key Observables for Tautomerism |

| Multinuclear NMR | Distinct chemical shifts for open-chain (aldehyde) and cyclic (hemiacetal) protons and carbons. rsc.org Different 11B chemical shifts for trigonal vs. tetrahedral boron. researchgate.netnih.gov |

| FT-IR | Presence or absence of the aldehyde C=O stretching band. rsc.org Characteristic O-H stretching bands for the cyclic form. rsc.org |

| UV-Vis | Different absorption maxima (λmax) and molar absorptivities for each tautomer. |

Intramolecular and Intermolecular Interactions

The solid-state and solution-state structures of this compound are significantly influenced by a network of non-covalent interactions, particularly hydrogen bonding and coordination involving the boron center.

Arylboronic acids are well-known for forming extensive hydrogen-bonding networks. researchgate.net In the solid state, this compound molecules are likely to engage in intermolecular hydrogen bonds involving the boronic acid hydroxyl groups as donors and the formyl oxygen or another boronic acid hydroxyl group as acceptors. researchgate.netwikipedia.org This can lead to the formation of dimers, chains, or more complex two-dimensional and three-dimensional structures. researchgate.netlibretexts.org The presence of the ortho-formyl group also introduces the possibility of intramolecular hydrogen bonding between the formyl oxygen and one of the boronic acid hydroxyl groups, which can influence the conformation of the molecule. researchgate.netuc.pt In solution, these hydrogen bonding interactions persist, though they may be more dynamic and influenced by the solvent. wikipedia.org

| Interaction Type | Potential Participants | Structural Consequence |

| Intermolecular H-Bonding | B-OH (donor) and C=O (acceptor) or B-OH (acceptor) | Formation of dimers, chains, or layered structures in the solid state. researchgate.net |

| Intramolecular H-Bonding | ortho-C=O and B-OH | Can lead to a more planar conformation and influence the tautomeric equilibrium. uc.pt |

The boron atom in this compound is a Lewis acid, capable of accepting a pair of electrons. In the free boronic acid, the boron atom is typically trigonal planar. nih.gov However, in the presence of Lewis bases, such as the intramolecular formyl group or solvent molecules with donor atoms (e.g., water, DMSO), the boron center can become tetracoordinate, adopting a tetrahedral geometry. researchgate.netnih.gov This change in coordination is central to the formation of the cyclic benzoxaborole tautomer, where the boron is part of a five-membered ring and is coordinated to two oxygen atoms within the ring and one exocyclic hydroxyl group. researchgate.netresearchgate.net The coordination chemistry of the boron center is fundamental to the compound's reactivity and its ability to interact with biological targets.

| Boron Coordination | Geometry | Context |

| Trigonal Planar | sp2 hybridized | Open-chain form of the boronic acid. nih.gov |

| Tetrahedral | sp3 hybridized | Cyclic benzoxaborole tautomer, or when coordinated to a Lewis base. researchgate.netnih.gov |

Reactivity and Comprehensive Reaction Pathways of 3 Bromo 2 Formylphenylboronic Acid

Transition Metal-Catalyzed Transformations

The reactivity of 3-Bromo-2-formylphenylboronic acid is largely dominated by transition metal catalysis, which can selectively activate the carbon-boron bond, the carbon-bromine bond, or engage the formyl group in further reactions.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic synthesis, and this compound is an exemplary substrate for such processes, primarily due to its boronic acid and bromo functionalities.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This compound contains both the necessary components for this reaction within the same molecule, opening possibilities for both intermolecular and intramolecular reactions.

In intermolecular reactions for biaryl synthesis, the boronic acid group is typically the reactive partner. The reaction of an arylboronic acid with an aryl halide is a well-established method for creating biaryl compounds, which are prevalent in pharmaceuticals and materials science. nih.gov The presence of an ortho-formyl group, as in this compound, can influence the reaction's outcome. Studies on related ortho-substituted phenylboronic acids have shown that such substituents can affect the regioselectivity and atropisomerism of the products. beilstein-journals.org For instance, the coupling of ortho-substituted phenylboronic acids can lead to rotationally restricted biaryls. beilstein-journals.org While specific examples detailing the Suzuki-Miyaura reaction of this compound for simple biaryl synthesis are not extensively documented, its structural motifs are found in precursors for more complex structures like dibenzo[b,f]oxepines, which can be synthesized via intramolecular Suzuki-Miyaura reactions of related diaryl ethers. nih.gov

Homocoupling of boronic acids, while often considered a side reaction in Suzuki-Miyaura couplings, can be optimized to become the main pathway for the synthesis of symmetrical biaryls. This reaction is typically promoted by a palladium catalyst in the presence of an oxidant.

Table 1: Examples of Suzuki-Miyaura Coupling with Related Formylphenylboronic Acids

| Boronic Acid Reactant | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-Formylphenylboronic acid | Bromo-4-ethoxybenzene | Pd(PPh₃)₂Cl₂ / PPh₃ | Substituted Biaryl Acrylate | - | sciforum.net |

| Mesitylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ba(OH)₂ | Substituted Biaryl | Quantitative | nih.gov |

This table presents data for related reactions to illustrate the general conditions and outcomes of Suzuki-Miyaura couplings involving substituted phenylboronic acids.

The formation of carbon-heteroatom bonds is another critical area where boronic acids are employed, most notably in the Chan-Lam and Buchwald-Hartwig reactions. These reactions offer pathways to synthesize aryl amines, ethers, and sulfides.

The Chan-Lam coupling utilizes a copper catalyst to form C-N and C-O bonds by coupling boronic acids with amines or alcohols. wikipedia.orgnrochemistry.com This reaction is advantageous as it can often be performed under mild conditions, open to the air. wikipedia.org The ortho-formyl group in this compound can participate in subsequent reactions, for example, through condensation with the newly introduced heteroatom group. Research on 2-formylphenylboronic acid has shown it readily condenses with hydrazides and thiosemicarbazides to form various boron-containing heterocycles. researchgate.net This suggests that Chan-Lam coupling of this compound with N-H containing compounds could lead directly to complex heterocyclic structures. researchgate.netaablocks.com There are also methods for the chemoselective C-S bond formation using Chan-Lam type conditions with substrates like benzimidazoline-2-thiones. acs.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an aryl halide with an amine. organic-chemistry.org In the case of this compound, the carbon-bromine bond could be selectively targeted for C-N bond formation, leaving the boronic acid and formyl groups available for subsequent transformations. This reaction typically requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. organic-chemistry.orgchemspider.com

Table 2: Overview of C-Heteroatom Bond Forming Reactions with Arylboronic Acids

| Reaction Name | Bond Formed | Metal Catalyst | Typical Substrates | Key Features | References |

|---|---|---|---|---|---|

| Chan-Lam Coupling | C-N, C-O, C-S | Copper (e.g., Cu(OAc)₂) | Arylboronic acids, Amines, Alcohols, Thiols | Mild conditions, often aerobic | wikipedia.orgnrochemistry.comacs.orgorganic-chemistry.org |

Oxidative Heck Reactions with Olefins

The oxidative Heck reaction is a palladium-catalyzed process that couples arylboronic acids with olefins to form substituted alkenes. organic-chemistry.orgliv.ac.uk Unlike the traditional Heck reaction which uses aryl halides, the oxidative version starts from the corresponding boronic acid and requires an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) intermediate formed during the catalytic cycle. nih.gov

Innovative protocols have been developed that circumvent the need for an external oxidant. For instance, using acetone (B3395972) as the reaction medium can facilitate the regeneration of the Pd(II) catalyst. organic-chemistry.org These reactions are highly regioselective, often exclusively yielding branched products after in situ hydrolysis. organic-chemistry.org While the general scope of this reaction is broad, tolerating both electron-rich and electron-deficient olefins, specific applications using this compound are not widely reported. organic-chemistry.orgliv.ac.uk The presence of the bromo- and formyl- substituents would need to be considered for potential side reactions or subsequent transformations.

Arylation of Aldehydes (e.g., Rhodium-Catalyzed)

Rhodium-catalyzed 1,2-addition of arylboronic acids to aldehydes is a powerful method for synthesizing secondary alcohols. bristol.ac.uk This reaction typically involves the transmetalation of the aryl group from boron to rhodium, followed by nucleophilic addition to the aldehyde carbonyl group.

A significant point of consideration for this compound in this context is its own aldehyde functionality. This opens the possibility for intramolecular reactions or polymerization under the reaction conditions. However, rhodium-catalyzed reactions can be highly selective. It's plausible that under specific conditions, this compound could act as the arylating agent for a different, more reactive aldehyde. Alternatively, the aldehyde within the molecule could itself be a target for arylation by another boronic acid molecule. The development of such reactions is less common, as they require careful control to prevent self-condensation or other undesired pathways. nih.gov

[2+3] Cycloaddition Reactions (e.g., with Fluoroalkylated Alkynes)

One of the most well-documented and specific transformations involving the 2-formylphenylboronic acid scaffold is its participation in [2+3] cycloaddition reactions. A notable example is the cobalt-catalyzed reaction with fluoroalkylated alkynes. beilstein-journals.orgnih.gov This process provides an efficient route to synthesize 2-fluoroalkylated indenols. beilstein-journals.orgresearchgate.net

The reaction proceeds with high regioselectivity, affording the desired indenol derivatives in good yields. beilstein-journals.org The proposed mechanism involves the transmetalation of the cobalt catalyst with the 2-formylphenylboronic acid to form an arylcobalt species. This is followed by the insertion of the alkyne and subsequent migratory insertion into the formyl group, leading to a cobalt alkoxide intermediate. Protonation of this intermediate yields the final indenol product. beilstein-journals.org

Table 3: Cobalt-Catalyzed [2+3] Cycloaddition of 2-Formylphenylboronic Acids with Fluoroalkylated Alkynes

| 2-Formylphenylboronic Acid | Fluoroalkylated Alkyne | Catalyst System | Product | Yield (Regioisomeric Ratio) | Reference |

|---|---|---|---|---|---|

| 2-Formylphenylboronic acid | 1-Phenyl-2-(trifluoromethyl)acetylene | Co(acac)₂·2H₂O / dppe | 2-(Trifluoromethyl)-1-phenyl-1H-inden-1-ol | 76% (66:34) | beilstein-journals.org |

| 2-Formyl-4-methoxyphenylboronic acid | 1-Phenyl-2-(trifluoromethyl)acetylene | Co(acac)₂·2H₂O / dppp | 5-Methoxy-2-(trifluoromethyl)-1-phenyl-1H-inden-1-ol | 68% | researchgate.net |

This reaction showcases the utility of the ortho-formylphenylboronic acid core in constructing complex polycyclic systems.

Transition Metal-Free Transformations (ipso-Functionalization of the C-B Bond)

A significant area of interest in the chemistry of arylboronic acids is the replacement of the boronic acid group with other functional groups, a process known as ipso-functionalization. While often facilitated by transition metals, there is a growing body of research into metal-free alternatives, driven by the desire for more sustainable and cost-effective synthetic methods. nih.govelsevierpure.comnih.gov

The conversion of arylboronic acids to phenols is a fundamental transformation. scispace.comnih.govarkat-usa.orgresearchgate.net Under transition-metal-free conditions, this oxidation can be achieved using various reagents. One common method involves the use of hydrogen peroxide, often in the presence of a base. arkat-usa.orgresearchgate.netresearchgate.net For instance, the reaction of phenylboronic acid with hydrogen peroxide can proceed efficiently at room temperature, yielding phenol (B47542) in a short time. arkat-usa.org Another approach utilizes aqueous tert-butyl hydroperoxide (TBHP) as the oxidant, providing good to excellent yields of phenols and tolerating a range of functional groups. scispace.com The reaction mechanism is thought to involve the formation of a boronate intermediate, followed by rearrangement and subsequent hydrolysis to the phenol. arkat-usa.org

The following table summarizes representative conditions for the hydroxylation of arylboronic acids.

| Oxidant | Base/Additive | Solvent | Temperature | Yield |

| Hydrogen Peroxide | None | None/Ethanol | Room Temp | Excellent |

| aq. TBHP | NaOH | Water | 70 °C | 76% |

| Diacetoxyiodobenzene | None | DMF | Room Temp | 55-96% |

| Sodium Perborate | None | Water/Solvent-free | - | - |

This data is based on general findings for arylboronic acids and may be applicable to this compound.

Beyond hydroxylation, the carbon-boron bond of arylboronic acids can be converted to various other carbon-heteroatom (C-X) bonds without the need for transition metal catalysts. nih.govelsevierpure.comnih.gov

Amination: The synthesis of anilines from arylboronic acids can be accomplished using aminating agents like O-benzoyl hydroxylamine. These reactions are typically carried out at elevated temperatures and can tolerate a variety of functional groups. nih.gov

Halogenation: The ipso-halogenation of arylboronic acids provides a route to aryl halides. This transformation can be achieved using various halogenating agents, expanding the synthetic utility of the boronic acid functionality.

These transition-metal-free transformations offer a powerful and more environmentally friendly approach to modifying the aromatic core of molecules like this compound.

Reactivity of the Formyl Group in Proximity to the Boronic Acid Moiety

The ortho-positioning of the formyl and boronic acid groups in this compound gives rise to unique reactivity, most notably in the formation of heterocyclic structures.

A key reaction of 2-formylphenylboronic acids is their condensation with amines to form benzoxaboroles. researchgate.netsciengine.com Benzoxaboroles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. sciengine.comacs.orgresearchgate.net The reaction of this compound with primary or secondary amines leads to the formation of 3-substituted benzoxaboroles. sciengine.com The process is believed to proceed through the initial formation of an imine or iminium ion, followed by an intramolecular cyclization involving the boronic acid moiety. acs.org

The reaction with secondary amines, such as piperidine, morpholine, or thiomorpholine, readily yields the corresponding 3-amino-substituted benzoxaboroles. acs.org In the case of primary amines, the initial product is often a boronic imine. acs.org

Below is a table showing examples of benzoxaborole formation from 2-formylphenylboronic acids and amines.

| Amine | Product |

| Secondary Amines (e.g., Piperidine, Morpholine) | 3-Amino-substituted Benzoxaboroles |

| Primary Amines | Boronic Imines |

| Piperazine | Bis(benzoxaboroles) |

This data is based on the reactivity of 2-formylphenylboronic acid and is expected to be similar for its 3-bromo derivative.

The formyl group in 2-formylphenylboronic acids can participate in other cyclization reactions beyond simple condensation with amines. For example, it can undergo Wittig reactions followed by an intramolecular oxa-Michael addition of the hydroxyl group from the boronic acid. researchgate.netrsc.org This cascade reaction provides a pathway to enantiomerically enriched 3-substituted benzoxaboroles when a chiral catalyst is employed. researchgate.netrsc.org This highlights the versatility of the formyl group in facilitating the construction of complex molecular architectures.

Applications in Advanced Organic Synthesis

As a Versatile Building Block for Diverse Molecular Scaffolds

3-Bromo-2-formylphenylboronic acid serves as a crucial starting material in the synthesis of a wide array of complex organic molecules. Its utility stems from the presence of three distinct functional groups: a boronic acid, a bromine atom, and a formyl group. This trifunctional nature allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. The boronic acid moiety is particularly valuable for its role in cross-coupling reactions, while the bromine atom offers a site for further functionalization, and the formyl group can participate in various condensation and addition reactions.

The strategic positioning of these groups on the phenyl ring enables the construction of diverse molecular scaffolds. For instance, the formyl group's proximity to the boronic acid allows for intramolecular reactions, leading to the formation of cyclic structures. This has been exploited in the synthesis of various heterocyclic compounds. Furthermore, the bromine atom can be substituted or used in coupling reactions to introduce additional complexity to the molecule. This versatility makes this compound a valuable tool for medicinal and materials chemistry research. umn.eduresearchgate.net

Synthesis of Complex Heterocyclic Compounds

Benzoxaboroles and their Derivatives

This compound is a key precursor in the synthesis of benzoxaboroles, a class of heterocyclic compounds containing a boron atom in a five-membered ring fused to a benzene (B151609) ring. umn.edursc.org These compounds have garnered significant interest due to their unique structural features and potential pharmacological activities. umn.edu The synthesis of benzoxaboroles from this compound typically involves an intramolecular reaction between the formyl group and the boronic acid moiety.

One notable method involves the reaction of this compound with various nucleophiles. For example, its reaction with amines can lead to the formation of 3-amino-substituted benzoxaboroles. nih.govnih.gov Additionally, it can participate in reactions like the Baylis-Hillman, Barbier allylation, and Passerini reactions to yield functionalized benzoxaboroles. umn.edu An enantioselective synthesis of 3-substituted benzoxaboroles has also been developed through a Wittig/oxa-Michael reaction cascade of α-formyl boronic acids. rsc.org These synthetic strategies allow for the creation of a diverse library of benzoxaborole derivatives for further investigation.

Table 1: Synthesis of Benzoxaborole Derivatives from this compound

| Reaction Type | Reactant(s) | Product Type | Reference |

| Reaction with amines | Amines | 3-Amino-substituted benzoxaboroles | nih.govnih.gov |

| Baylis-Hillman reaction | Activated olefins | Functionalized benzoxaboroles | umn.edu |

| Barbier allylation | α-Bromomethylacrylates | Homologated benzoxaboroles | umn.edu |

| Passerini reaction | Isonitriles | Functionalized benzoxaboroles | umn.edu |

| Wittig/oxa-Michael cascade | In situ generated chalcone | Chiral 3-substituted benzoxaboroles | rsc.org |

Fluoroalkylated Indenols and Indanones

While direct synthesis of fluoroalkylated indenols and indanones from this compound is not extensively documented in the provided search results, the synthesis of indanones, in general, involves the cyclization of aryl propionic acids or related precursors. beilstein-journals.orgnih.gov The bromo- and formyl- functionalities on this compound could potentially be elaborated into a side chain that, upon cyclization, would form an indanone ring system. For instance, the formyl group could undergo a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon unit, followed by reduction and cyclization. The bromine atom could then be used in a subsequent cross-coupling reaction to introduce a fluoroalkyl group.

Quinazolines via Chan-Evans-Lam Coupling

The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between an aryl boronic acid and an amine or alcohol. wikipedia.orgorganic-chemistry.org This reaction provides a powerful tool for the synthesis of N-arylated heterocycles. In the context of this compound, the boronic acid functionality can react with suitable nitrogen-containing compounds to form quinazolines.

The synthesis of quinazolines would likely involve the reaction of this compound with an appropriate amidine or a related nitrogen-containing synthon under Chan-Evans-Lam conditions. The reaction would proceed through the formation of a copper-aryl complex, followed by reductive elimination to yield the desired quinazoline (B50416). The formyl group and the bromine atom on the starting material would be incorporated into the final quinazoline structure, offering further opportunities for diversification.

Participation in Cascade Reactions and Multicomponent Transformations

This compound's unique combination of reactive sites makes it an ideal candidate for cascade reactions and multicomponent transformations. These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation, which is highly desirable in terms of efficiency and atom economy. mdpi.com

Boronic acids are known to participate in various cascade reactions, often initiated by radical addition or coupling processes. researchgate.net The formyl group in this compound can act as an internal trap for reactive intermediates generated during the cascade, leading to the formation of intricate polycyclic systems.

Multicomponent reactions (MCRs) involving boronic acids have been developed for the synthesis of diverse compound libraries. rsc.orgrsc.org For example, an MCR could be designed where this compound reacts with an amine and an isocyanide (an Ugi-type reaction) to generate a complex product in a single step. The resulting molecule would incorporate fragments from all three starting materials, with the bromo- and boronic acid functionalities available for further synthetic manipulations. The development of such MCRs and cascade reactions involving this compound holds significant promise for the efficient synthesis of novel and structurally diverse molecules.

Catalysis and Mechanistic Studies Involving 3 Bromo 2 Formylphenylboronic Acid

Boronic Acid Catalysis (BAC) Principles

Boronic acid catalysis (BAC) has emerged as a powerful strategy in organic synthesis, leveraging the Lewis acidity of the boron atom and its ability to form reversible covalent bonds with hydroxyl groups. researchgate.netacs.org This interaction enables the activation of otherwise unreactive functional groups under mild conditions, promoting a variety of chemical transformations. researchgate.netacs.org

A fundamental principle of boronic acid catalysis is the activation of hydroxyl groups in molecules such as alcohols and carboxylic acids. researchgate.netacs.org The catalytic cycle generally commences with the condensation of the boronic acid with a hydroxyl-containing substrate to form a boronate ester intermediate. This transformation alters the electronic properties of the substrate, facilitating subsequent reactions.

For instance, in acylation reactions, the boronic acid catalyst reacts with a carboxylic acid to form an acyloxyboronic acid intermediate. nih.gov This intermediate is more electrophilic than the parent carboxylic acid, rendering it susceptible to nucleophilic attack by an amine to form an amide. The efficiency of this process is often enhanced by the removal of water, which drives the equilibrium towards product formation. nih.gov

While direct studies on 3-Bromo-2-formylphenylboronic acid are limited, the principles of BAC suggest its potential to catalyze reactions such as esterifications, amidations, and dehydrative C-C bond formations. The electronic effects of the bromo and formyl substituents would likely modulate the Lewis acidity of the boron center and, consequently, its catalytic efficacy.

The presence of a substituent at the ortho position to the boronic acid group can profoundly influence the catalyst's reactivity and selectivity. In the case of this compound, the ortho-formyl group is expected to play a crucial role.

Research on analogous compounds, such as 2-formylphenylboronic acid, has shown that an ortho-carbonyl group can accelerate condensation reactions, for example, in the formation of oximes and imines. researchgate.netrsc.org This rate enhancement is attributed to the ability of the boronic acid to act as a Lewis acid catalyst, activating the formyl group towards nucleophilic attack. researchgate.net The proximity of the boronic acid to the formyl group allows for an intramolecular catalytic effect. Upon formation of a hemiaminal intermediate, the boronic acid can form a cyclic boronate, which facilitates the dehydration step, leading to the final product. rsc.org This intramolecular assistance is a key feature of ortho-substituted phenylboronic acids.

Furthermore, the formation of a dative bond between the nitrogen of a newly formed imine and the boron atom can lead to a stabilized iminoboronate structure. researchgate.net This interaction can shift the reaction equilibrium towards the product and enhance its stability. The table below summarizes the effect of ortho-substituents on boronic acid catalysis based on findings from related compounds.

| Ortho-Substituent Effect | Consequence on Catalysis | Reference |

| Intramolecular Lewis Acid Catalysis | Acceleration of condensation reactions with the ortho-carbonyl group. | researchgate.netrsc.org |

| Stabilization of Intermediates | Formation of cyclic boronates that facilitate dehydration steps. | rsc.org |

| Product Stabilization | Potential for dative bond formation, leading to more stable products. | researchgate.net |

| Increased Lewis Acidity | Bulky ortho substituents can increase Lewis acidity by reducing conjugation of the boron p-orbital with the phenyl ring. | nih.gov |

For this compound, the electron-withdrawing nature of both the bromo and formyl groups would likely increase the Lewis acidity of the boron atom, potentially enhancing its catalytic activity in reactions that benefit from stronger Lewis acids.

Cooperative Catalysis Systems Utilizing Boronic Acids

Cooperative catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible or is inefficient with a single catalyst, represents a sophisticated approach in chemical synthesis. Boronic acids can participate in such systems, often in combination with a transition metal catalyst or another organocatalyst.

One example of a cooperative system involves the use of an arylboronic acid with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) to catalyze the dehydrative condensation of carboxylic acids and amines. nih.gov In this system, the boronic acid activates the carboxylic acid, while the co-catalyst likely facilitates other key steps in the catalytic cycle. Such cooperative systems have been shown to be more effective than the individual catalysts alone, expanding the scope of substrates that can be used. nih.gov

While there are no specific reports on cooperative catalytic systems employing this compound, its structure suggests potential for such applications. For instance, the formyl group could act as a coordinating site for a second catalyst, or the boronic acid itself could act as a co-catalyst in a transition metal-catalyzed reaction. The bromine atom also presents a handle for further functionalization or for participation in catalytic cycles involving oxidative addition.

Mechanistic Insights into Boron-Mediated Organic Reactions

Understanding the mechanism of boron-mediated reactions is crucial for the rational design of new catalysts and synthetic methods. For reactions catalyzed by arylboronic acids, the mechanism often involves the formation of key boron-containing intermediates.

In the case of direct amidation, a widely accepted mechanism proceeds through a monoacyloxyboron intermediate. nsf.gov However, recent studies have proposed alternative mechanisms, including pathways involving dimeric boron species, which may be lower in energy. nsf.gov These studies highlight the complexity of boron-mediated reaction mechanisms and the importance of both experimental and theoretical investigations.

For reactions involving ortho-formylphenylboronic acids, the mechanism is distinguished by the intramolecular participation of the formyl group. In condensation reactions with amines or hydrazines, the boronic acid facilitates the initial addition to the carbonyl group. researchgate.netrsc.org The subsequent formation of a cyclic boronate intermediate is a key mechanistic feature that lowers the activation energy for the rate-limiting dehydration step. rsc.org The table below outlines a plausible mechanistic sequence for the reaction of an ortho-formylphenylboronic acid with a nucleophile, based on published research on analogous systems.

| Mechanistic Step | Description | Reference |

| 1. Nucleophilic Attack | A nucleophile (e.g., an amine) attacks the ortho-formyl group, which is activated by the Lewis acidic boronic acid. | researchgate.net |

| 2. Hemiaminal Formation | A tetrahedral hemiaminal intermediate is formed. | rsc.org |

| 3. Cyclization | The hemiaminal hydroxyl group displaces a hydroxyl group on the boronic acid to form a cyclic boronate ester. | rsc.org |

| 4. Dehydration | The cyclic boronate structure facilitates the elimination of water to form an imine. | rsc.org |

| 5. Product Formation | The resulting product is an iminoboronate, which may be stabilized by an intramolecular N-B dative bond. | researchgate.net |

The presence of the bromine atom in this compound would primarily exert an electronic influence on this mechanism, likely enhancing the Lewis acidity of the boron and the electrophilicity of the formyl carbon, thereby potentially accelerating the initial steps of the reaction.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and properties of phenylboronic acid derivatives. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying the nuanced behaviors of this compound.

The structure of 3-bromo-2-formylphenylboronic acid is not static; it is characterized by the rotational freedom of the formyl and boronic acid groups, as well as a significant tautomeric equilibrium. DFT calculations are instrumental in mapping the potential energy surface and identifying stable conformers.

The most critical structural feature of 2-formylphenylboronic acids is their ability to exist in an equilibrium between an open-chain form and a cyclic hemiacetal form, which is a 3-hydroxy-1,3-dihydrobenzo[c] nih.govuniroma1.itoxaborole. Research on substituted 2-formylphenylboronic acids has shown that the nature and position of substituents on the phenyl ring significantly influence this equilibrium. nih.gov X-ray analysis of related compounds has revealed a spectrum of structures, from planar open forms to twisted conformers and, notably, cyclic oxaborole derivatives. nih.gov For this compound specifically, the solid-state structure has been identified as the cyclic tautomer, indicating its thermodynamic stability in the crystalline phase. nih.gov

DFT optimization provides detailed geometric parameters for these structures. For the open form, calculations typically reveal a non-planar arrangement, with the boronic acid and formyl groups twisted out of the plane of the benzene (B151609) ring to minimize steric hindrance. epstem.net Upon cyclization, the geometry changes significantly to form the five-membered oxaborole ring.

Below is an interactive table illustrating typical geometric parameters obtained from DFT calculations for the two primary tautomers of a substituted 2-formylphenylboronic acid.

| Parameter | Open Tautomer (Aldehyde-Acid) | Cyclic Tautomer (Oxaborole) |

| C-B Bond Length (Å) | ~1.56 - 1.57 | ~1.54 - 1.55 |

| B-O Bond Lengths (Å) | ~1.36 - 1.37 | ~1.45 - 1.48 |

| C-CHO Dihedral Angle (°) | Variable (e.g., 10-25°) | N/A |

| C-B(OH)₂ Dihedral Angle (°) | Variable (e.g., 5-30°) | N/A |

| O-B-O Angle (°) | ~118 - 120° | ~105 - 108° |

Note: These values are representative and can vary based on the specific DFT functional, basis set, and ring substituents.

Functionalized 2-formylphenylboronic acids can undergo an unprecedented tautomeric rearrangement in solution to form the corresponding 1,3-dihydro-1,3-dihydroxybenzo[c] nih.govuniroma1.itoxaboroles. nih.gov DFT calculations are crucial for quantifying the energetics of this process. By calculating the total electronic energies of the open (aldehyde-acid) and cyclic (oxaborole) tautomers, the relative stability (ΔE) can be determined. orientjchem.org

The rearrangement involves an intramolecular nucleophilic attack of one of the boronic acid hydroxyl groups onto the electrophilic aldehyde carbon. Computational studies can model the transition state (TS) for this cyclization, allowing for the calculation of the activation energy barrier. orientjchem.org Factors like solvent effects can be incorporated into these models to better simulate experimental conditions. The stability of the cyclic form is often attributed to the formation of a stable five-membered ring and the relief of potential steric strain between the adjacent ortho substituents in the open form. The observation that the 3-bromo derivative crystallizes as the cyclic oxaborole strongly suggests that this form is the thermodynamic minimum, at least in the solid state. nih.gov

The table below illustrates how DFT can be used to compare the stability of the two tautomers.

| Species | Relative Energy (kcal/mol) | Stability |

| Open Tautomer | 0.0 (Reference) | Less Stable |

| Transition State | +10 to +15 | Activation Barrier |

| Cyclic Tautomer | -5 to -10 | More Stable |

Note: These are hypothetical energy values for illustrative purposes. The actual values depend on the computational level and solvent model used.

Ab Initio and Semi-Empirical Methodologies

While DFT is widely used, other computational methodologies like ab initio and semi-empirical methods also play important roles in theoretical chemistry. researchgate.netscribd.com

Ab Initio Methods: These "first-principles" methods calculate molecular properties without reliance on empirical parameters, using only fundamental physical constants. libretexts.org High-level ab initio methods (like Coupled Cluster or Møller-Plesset perturbation theory) can provide highly accurate benchmark data for energies and geometries. researchgate.net However, their significant computational expense limits their application to smaller molecules or for validating the results obtained from more cost-effective methods like DFT for a specific system like this compound. scribd.com

Semi-Empirical Methods: These methods are based on the same formal framework as ab initio Hartree-Fock theory but introduce approximations and parameters derived from experimental or high-level computational data to simplify the calculations. libretexts.org This makes them significantly faster than DFT or ab initio methods, allowing for the study of very large molecular systems or for high-throughput computational screening. researchgate.netcore.ac.uk However, their accuracy is dependent on the quality of the parameterization for the specific elements and bonding situations involved. core.ac.uk For this compound, semi-empirical methods could be used for rapid conformational searches or to model its interactions within a larger biological system, with the understanding that key results should be verified with more rigorous methods.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are invaluable for predicting the chemical reactivity of this compound. The molecule possesses multiple reactive sites: the boronic acid group (key for Suzuki and other cross-coupling reactions), the formyl group, the C-Br bond, and the aromatic ring itself.

Reactivity: The reactivity of the aromatic ring is governed by the electronic effects of its substituents. The formyl group (-CHO) is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution. The bromine atom (-Br) is also deactivating due to its inductive electron withdrawal but can act as a weak ortho-, para-director through resonance. DFT calculations can quantify these effects by generating molecular electrostatic potential (MEP) maps, which visualize electron-rich and electron-poor regions of the molecule. Furthermore, analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can predict reactivity. The LUMO distribution indicates sites susceptible to nucleophilic attack, while the HOMO distribution indicates sites prone to electrophilic attack. nih.gov The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity. nih.gov

Regioselectivity: In reactions like Suzuki coupling, this compound presents two potential coupling sites: the C-B(OH)₂ bond and the C-Br bond. DFT can be used to predict the regioselectivity by calculating the activation energy barriers for the oxidative addition step at each site. The pathway with the lower energy barrier will be the kinetically favored one. Such calculations can elucidate the conditions under which selective coupling at either position can be achieved. rsc.org

Stereoselectivity: For reactions where new chiral centers are formed, computational methods can predict stereoselectivity. chemrxiv.org For example, in the reduction of the formyl group to an alcohol, if the molecule is in its cyclic oxaborole form, the approach of a reducing agent may be sterically hindered from one face of the molecule over the other. By modeling the transition states for the attack from each face, the difference in activation energies can be calculated, providing a prediction of the diastereomeric or enantiomeric excess. rsc.org

The following table shows how calculated parameters can be used to infer reactivity.

| Calculated Parameter | Implication for Reactivity |

| HOMO Energy | Higher energy indicates greater ease of donating electrons (nucleophilicity). |

| LUMO Energy | Lower energy indicates greater ease of accepting electrons (electrophilicity). |

| HOMO-LUMO Gap | A smaller gap generally implies higher chemical reactivity. |

| Atomic Charges (e.g., from NBO) | Identifies electrophilic (positive) and nucleophilic (negative) atoms. |

| MEP Surface | Visualizes electron-rich (red) and electron-poor (blue) regions. |

Applications in Materials Science and Advanced Functional Materials

Integration into Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. rsc.orgiastate.edu Boronic acids have been fundamental to the development of COFs since the first reported examples, which utilized the self-condensation of boronic acids to form stable boroxine (B1236090) linkages. alfa-chemistry.com This reversible reaction allows for the "error-checking" necessary to form a crystalline, rather than amorphous, solid. alfa-chemistry.com

3-Bromo-2-formylphenylboronic acid serves as a valuable monofunctional or "truncating" agent in the synthesis of COFs. researchgate.net While polyfunctional boronic acids (e.g., diboronic or triboronic acids) form the extended network structure of the COF, monofunctional linkers like this compound can be incorporated to control crystal growth, functionalize the pore interiors, and introduce specific chemical properties. researchgate.net

The integration of this compound can proceed via several established methods for boronic acid-derived COFs:

By incorporating this compound, the resulting COF can be endowed with specific functionalities. The aldehyde (formyl) group can serve as a reactive site for post-synthetic modification, allowing for the covalent attachment of other molecules to the framework's interior. The bromine atom can influence the electronic properties of the material and provides a site for further chemical transformations, such as cross-coupling reactions.

| Linkage Type | Reactants | Resulting Bond | Significance |

|---|---|---|---|

| Boroxine | Self-condensation of boronic acids | B-O-B | Forms planar, stable 2D COFs; foundational for early COF synthesis. alfa-chemistry.com |

| Boronate Ester | Boronic acid + diol/polyol | B-O-C | Creates robust frameworks with tunable pore environments. nih.gov |

| Borosilicate | Boronic acid + silanol | B-O-Si | Expands the diversity of COF linkages to include silicon. alfa-chemistry.com |

Design of Fluorescent Sensors and Chemosignaling Platforms

Boronic acids are well-established as recognition elements in fluorescent sensors, particularly for the detection of carbohydrates and other molecules containing cis-diol functionalities. nih.govrsc.org The underlying principle involves the reversible covalent interaction between the Lewis acidic boronic acid group and the diol, which forms a five- or six-membered cyclic boronate ester. nih.gov This binding event alters the electronic properties of the fluorophore to which the boronic acid is attached, resulting in a detectable change in fluorescence (e.g., "turn-on" or "turn-off" response). rsc.org

This compound is an ideal candidate for constructing such sensors. In this design:

Research has shown that boronic acid-functionalized materials, including polymers and quantum dots, are effective in creating these sensing systems. rsc.org The design of such sensors often focuses on achieving high selectivity and sensitivity for specific analytes like glucose or ribonucleosides in biological or environmental samples. nih.gov Boronic acid-functionalized COFs have also been developed for the selective enrichment and detection of cis-diol compounds. acs.org

| Component | Function | Example in this compound |

|---|---|---|

| Recognition Unit | Binds selectively to the target analyte (e.g., a diol). | -B(OH)₂ (Boronic acid group) |

| Signaling Unit | Transduces the binding event into a measurable optical signal. | Brominated phenyl ring |

| Modulator/Linker | Fine-tunes electronic properties and allows for integration into larger systems. | -Br (Bromo group), -CHO (Formyl group) |

Supramolecular Assembly Driven by Hydrogen Bonding Interactions

In the solid state, the structure and packing of arylboronic acids are heavily influenced by intermolecular hydrogen bonds. The hydroxyl groups of the boronic acid moiety are excellent hydrogen bond donors, while the oxygen atoms are effective acceptors. This dual capability leads to the formation of predictable and robust supramolecular synthons. researchgate.net

The most common hydrogen-bonding motif in arylboronic acids is the formation of a homodimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.net These dimers can then further assemble into more extended structures, such as chains or layers, through additional hydrogen bonds. researchgate.net Studies on formylphenylboronic acid isomers have revealed that the position of the formyl group influences the resulting hydrogen-bonding patterns, leading to diversified self-associated structures like dimers, undulated layers, or chains. researchgate.net

In this compound, several interactions can direct its supramolecular assembly:

Relevance in Medicinal Chemistry and Biological Sciences Excluding Dosage/administration

A Versatile Scaffold for Drug Discovery and Chemical Biology Probes

The strategic placement of reactive groups on the 3-Bromo-2-formylphenylboronic acid scaffold makes it a highly valuable starting point for constructing complex molecular architectures. The aldehyde and boronic acid functionalities, in particular, are amenable to a wide array of chemical transformations, allowing for the systematic development of new therapeutic agents and probes to investigate biological processes.

Foundational Role in Enzyme Inhibition: The Case of γ-Glutamyltranspeptidase

While direct studies on this compound as an inhibitor of γ-Glutamyltranspeptidase (GGT) are not extensively documented, the broader class of boronic acids has been a fertile ground for the discovery of potent GGT inhibitors. GGT is a crucial enzyme involved in glutathione (B108866) metabolism and is often overexpressed in various cancers, making it an attractive therapeutic target. Boronic acids can mimic the transition state of the GGT-catalyzed reaction, leading to strong and specific inhibition. For instance, other boronic acid derivatives have demonstrated significant inhibitory activity against GGT, highlighting the potential of this chemical class. The unique substitution pattern of this compound could be leveraged to design novel GGT inhibitors with enhanced potency and selectivity.

A Building Block for the Development of Anti-angiogenic Agents

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, the development of anti-angiogenic agents is a major focus in cancer research. Although direct synthesis of anti-angiogenic compounds from this compound is yet to be widely reported, related bromo-substituted aromatic compounds have shown promise in this area. For example, certain 2-aryl-3-bromoquinolin-4(1H)-ones have been demonstrated to reduce endothelial cell proliferation and inhibit neovessel growth. nih.gov These findings suggest that this compound could serve as a valuable precursor for the synthesis of novel quinolone-based or other heterocyclic systems with potential anti-angiogenic properties. The reactivity of the formyl and boronic acid groups allows for the facile introduction of various pharmacophores to optimize anti-angiogenic activity.

Probing Molecular Interactions within Biological Systems

The ability of the boronic acid group to form reversible covalent bonds with diols is a key feature that enables the study of molecular interactions with biological macromolecules. This property is particularly useful in the design of probes and stabilizers for important biological targets.

While specific studies detailing the interaction of this compound with insulin (B600854) or its use in epigallocatechin gallate (EGCG) probes are not prominent in the current literature, the foundational chemistry of boronic acids provides a strong rationale for such applications. Boronic acids are known to bind to the diol moieties present in saccharides, which are structurally related to components of molecules like insulin. This interaction can lead to the stabilization of protein conformations.

Similarly, the development of chemical probes for complex natural products like EGCG often requires versatile chemical handles for conjugation to reporter molecules. The formyl and boronic acid groups of this compound offer orthogonal reactivity that could be exploited for the construction of sophisticated EGCG probes to investigate its biological targets and mechanisms of action. The principles of using 2-formylphenylboronic acid derivatives to create iminoboronate probes for protein labeling further underscore the potential of this compound in developing novel tools for chemical biology. frontiersin.org

A Conceptual Contributor to Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that relies on the delivery of boron-10 (B1234237) (¹⁰B) atoms to tumor cells, which are then irradiated with a neutron beam. This process generates highly localized cytotoxic alpha particles, selectively destroying cancer cells while sparing surrounding healthy tissue. The success of BNCT is critically dependent on the development of boron-containing compounds that can selectively accumulate in tumors.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of 3-Bromo-2-formylphenylboronic acid, while effective, provides opportunities for the development of more sustainable and efficient methodologies. nsf.gov Future research in this area is anticipated to focus on green chemistry principles, minimizing waste and employing less hazardous reagents.

Furthermore, the investigation of alternative borylation techniques that avoid the use of organolithium reagents, which are often pyrophoric and require stringent anhydrous conditions, is a key area for improvement. nsf.gov Catalytic borylation methods, such as those employing iridium or palladium catalysts, could offer milder reaction conditions and broader functional group tolerance. The principles of sustainable chemistry could be further integrated through the use of greener solvents, such as water or bio-derived solvents, and by exploring the potential for catalyst recycling. mdpi.com

Exploration of Undiscovered Reactivity Modes and Multi-functional Transformations

The rich array of functional groups in this compound presents a fertile ground for discovering novel reactivity and designing complex multi-functional transformations. The interplay between the ortho-directing formyl group and the bromo and boronic acid moieties can be harnessed to achieve intricate molecular architectures.

Future research will likely delve into the selective sequential or orthogonal functionalization of the three reactive sites. For example, the formyl group can serve as a handle for a variety of transformations, including reductive aminations, Wittig reactions, and aldol (B89426) condensations, while the bromo group is amenable to a wide range of cross-coupling reactions. The boronic acid itself is a versatile functional group for Suzuki-Miyaura cross-coupling reactions. mdpi.com

An intriguing area of exploration is the potential for intramolecular reactions that leverage the proximity of the functional groups. For instance, under specific conditions, intramolecular cyclization could lead to the formation of novel heterocyclic scaffolds. The tautomeric equilibrium between the open-chain formylphenylboronic acid and its cyclic benzoxaborole form is a known phenomenon that could be further exploited in the design of stimuli-responsive systems. nsf.govpsu.edu

Moreover, the development of multi-component reactions (MCRs) involving this compound as a key building block is a promising trend. MCRs offer a highly efficient means of generating molecular complexity from simple starting materials in a single step.

Expansion of Catalytic Applications and Asymmetric Synthesis

The inherent properties of the boronic acid group suggest that this compound and its derivatives could find utility as catalysts or ligands in a variety of organic transformations. Boronic acids are known to catalyze reactions such as amidations, esterifications, and conjugate additions. rsc.orgnih.gov The presence of the ortho-formyl and bromo groups could modulate the catalytic activity and selectivity of the boronic acid moiety.

A significant future direction is the development of chiral derivatives of this compound for applications in asymmetric catalysis. By introducing a chiral auxiliary or by resolving the parent compound into its enantiomers, it may be possible to create catalysts for enantioselective reactions. nih.govyoutube.com The ortho-formyl group could play a crucial role in coordinating to a metal center or a substrate, thereby influencing the stereochemical outcome of a reaction.

The exploration of this compound as a ligand for transition metal catalysis is another promising avenue. The bromo and formyl groups could act as coordination sites for a metal, while the boronic acid could serve as an anchor to a solid support or as a site for further functionalization to tune the ligand's electronic and steric properties.

Advanced Computational Modeling for Predictive Design and Property Optimization

Advanced computational modeling will undoubtedly play a pivotal role in accelerating the discovery and optimization of applications for this compound. unirioja.es Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the compound's reactivity, spectroscopic properties, and interaction with other molecules. biorxiv.org

Computational studies can provide valuable insights into the mechanisms of reactions involving this compound, aiding in the design of more efficient synthetic routes and catalysts. acs.org For instance, modeling can help to elucidate the factors that govern the regioselectivity of its reactions and the stability of potential intermediates. nih.gov

Q & A

Basic Questions

Q. What safety protocols are critical when handling 3-bromo-2-formylphenylboronic acid in laboratory settings?

- Methodological Answer : Based on analogous compounds (e.g., 4-formylphenylboronic acid), stringent safety measures include:

- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Conducting reactions in a fume hood to avoid inhalation risks.

- Immediate decontamination of spills using inert absorbents (e.g., vermiculite).

- Emergency procedures: If inhaled, move to fresh air and seek medical attention; if ingested, rinse mouth and consult a physician .

Q. How can researchers purify this compound to achieve >95% purity for cross-coupling applications?

- Methodological Answer :

- Recrystallization : Use anhydrous ethanol or toluene under inert atmosphere (argon/nitrogen) to avoid boronic acid decomposition.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients, monitoring fractions via TLC.

- Purity Verification : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (characteristic peaks: B-OH ~δ 8-10 ppm, formyl proton ~δ 9.5-10.5 ppm) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Multinuclear NMR : ¹¹B NMR to confirm boronic acid integrity (sharp peak ~δ 28-32 ppm).

- IR Spectroscopy : Detect formyl (C=O stretch ~1700 cm⁻¹) and boronic acid (B-O ~1350 cm⁻¹) functional groups.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at ~246.9 m/z).

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized for this compound to maximize yield and minimize side reactions?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with varying ligands (e.g., SPhos, XPhos) to stabilize intermediates.

- Solvent/Base Optimization : Evaluate polar aprotic solvents (DMF, THF) paired with weak bases (K₂CO₃) to prevent formyl group degradation.

- Kinetic Studies : Monitor reaction progress via in situ IR or GC-MS to identify optimal temperature (typically 60-80°C) and reaction time .

Q. What strategies resolve contradictory data in cross-coupling yields when using this compound under varying catalytic systems?

- Methodological Answer :

- Controlled Variable Testing : Isolate factors (e.g., oxygen/moisture levels, catalyst loading) using a design-of-experiments (DOE) approach.

- Side Reaction Analysis : Characterize byproducts (e.g., protodeboronation via ¹H NMR) to adjust protecting groups or reaction conditions.

- Iterative Refinement : Cross-validate results with alternative substrates (e.g., non-brominated analogs) to identify substituent-specific effects .

Q. How does the bromo substituent influence the stability and reactivity of this compound in aqueous vs. anhydrous environments?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with periodic HPLC monitoring. Compare with 2-formylphenylboronic acid to quantify bromine’s electron-withdrawing effects.

- Reactivity Profiling : Measure hydrolysis rates in buffered solutions (pH 5-9) to assess boronic acid ↔ boronate equilibrium shifts.

- Computational Modeling : Use DFT calculations to predict bromine’s impact on electrophilicity and cross-coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.